![molecular formula C9H13N3O2 B598091 (2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE CAS No. 102494-87-1](/img/structure/B598091.png)
(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a diamine derivative that contains a nitrobenzyl group, making it versatile for various biological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE typically involves the reaction of 2-nitrobenzyl chloride with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the product. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of (2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzyl group can undergo reduction to form reactive intermediates that can covalently modify specific amino acid residues in proteins, thereby altering their function. This makes it a valuable tool for studying enzyme mechanisms and protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2-aminoethyl)ethane-1,2-diamine
- N1-(2-hydroxybenzyl)ethane-1,2-diamine
- N1-(2-methylbenzyl)ethane-1,2-diamine
Uniqueness
(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it more versatile compared to its analogs, which may lack the nitro group and therefore have different reactivity and applications .
Eigenschaften
CAS-Nummer |
102494-87-1 |
---|---|
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.222 |
IUPAC-Name |
N'-[(2-nitrophenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H13N3O2/c10-5-6-11-7-8-3-1-2-4-9(8)12(13)14/h1-4,11H,5-7,10H2 |
InChI-Schlüssel |
AEVYOOWHCJTENF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCCN)[N+](=O)[O-] |
Synonyme |
N1-(2-nitrobenzyl)ethane-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.